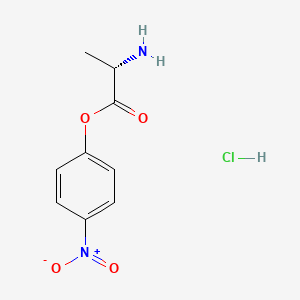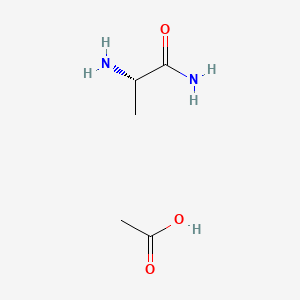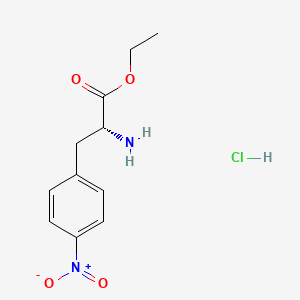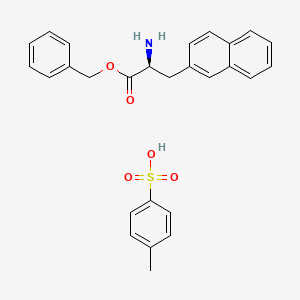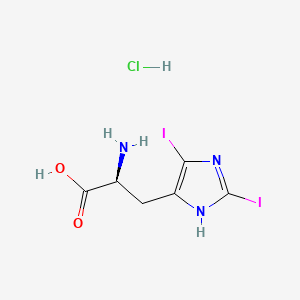![molecular formula C24H31NO5 · C6H13N B613236 Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid CAS No. 23631-92-7](/img/structure/B613236.png)
Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt involves the protection of the hydroxyl group of L-threonine with a tert-butyl group and the amino group with a biphenylyl isopropyloxycarbonyl group. The reaction typically occurs in the presence of cyclohexanamine, which forms the cyclohexylammonium salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The protected groups can be substituted under acidic or basic conditions to yield different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt is widely used in scientific research, particularly in:
Chemistry: It is used in peptide synthesis as a stable and compatible protecting group.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is employed in the development of peptide-based drugs.
Industry: The compound is used in the production of various biochemical products.
Mecanismo De Acción
The compound exerts its effects by protecting the hydroxyl and amino groups of L-threonine, thereby preventing unwanted side reactions during peptide synthesis. The biphenylyl isopropyloxycarbonyl group and the tert-butyl group provide steric hindrance, which enhances the stability of the compound. The cyclohexylammonium salt form increases its solubility in organic solvents, facilitating its use in various chemical reactions .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt include:
- 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-serine cyclohexylammonium salt
- 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-valine cyclohexylammonium salt These compounds also serve as protecting groups in peptide synthesis but differ in the amino acid they are derived from. The uniqueness of 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt lies in its specific application for L-threonine, providing optimal protection and stability for this particular amino acid .
Propiedades
IUPAC Name |
cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2/t16-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBWZUEMWIOOL-PXPMWPIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)


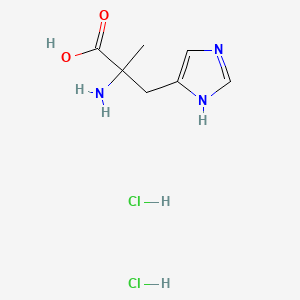
![(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B613162.png)
